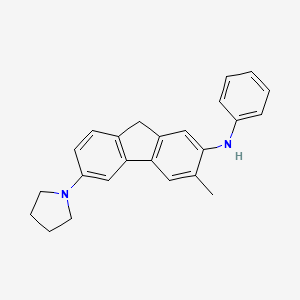
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine is a complex organic compound that belongs to the class of fluorenes It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a methyl group attached to the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene backbone through a Friedel-Crafts alkylation reaction.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached through a palladium-catalyzed cross-coupling reaction.
Methylation: The final step involves the methylation of the fluorene backbone using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine
- 3-Methyl-N-phenyl-5-(pyrrolidin-1-YL)-9H-fluoren-2-amine
- 3-Methyl-N-phenyl-6-(piperidin-1-YL)-9H-fluoren-2-amine
Uniqueness
3-Methyl-N-phenyl-6-(pyrrolidin-1-YL)-9H-fluoren-2-amine is unique due to its specific structural features, such as the position of the methyl group and the presence of the pyrrolidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
121902-00-9 |
|---|---|
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-methyl-N-phenyl-6-pyrrolidin-1-yl-9H-fluoren-2-amine |
InChI |
InChI=1S/C24H24N2/c1-17-13-22-19(15-24(17)25-20-7-3-2-4-8-20)14-18-9-10-21(16-23(18)22)26-11-5-6-12-26/h2-4,7-10,13,15-16,25H,5-6,11-12,14H2,1H3 |
InChI Key |
RUQSZQHHXDFFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C2C=C(C=C3)N4CCCC4)C=C1NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
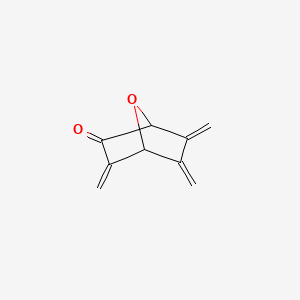
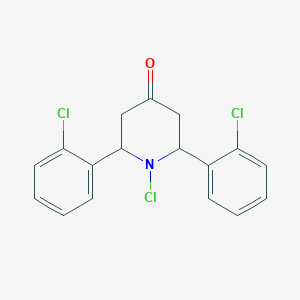
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
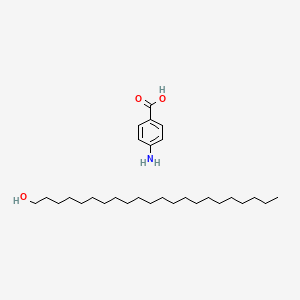
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
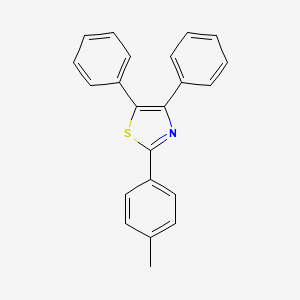
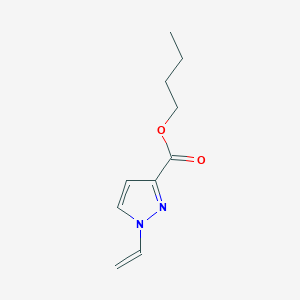

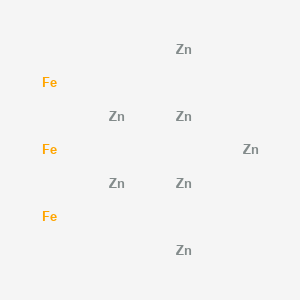
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
